(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Evolution of Thieno[3,2-d]triazin-4(3H)-one Research
The exploration of thieno[3,2-d]triazin-4(3H)-one derivatives traces back to early 21st-century efforts to optimize heterocyclic scaffolds for enhanced bioactivity. Initial studies focused on simpler triazine analogs, but the integration of thiophene rings—as seen in compounds like 3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)thieno[3,2-d]triazin-4(3H)-one—marked a pivotal shift toward improved metabolic stability and target affinity. By 2012, tricyclic benzothieno-triazine derivatives demonstrated anti-hyperlipidemic efficacy in preclinical models, validating the therapeutic potential of this structural class. Subsequent innovations, such as sulfonamide-functionalized variants (e.g., 3-(1-((1,2-dimethylimidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d]triazin-4(3H)-one), expanded their applicability to kinase inhibition and anticancer research.
Significance in Heterocyclic Chemistry
Thieno-triazine systems occupy a unique niche due to their electronic delocalization and hydrogen-bonding capabilities. The fused thiophene-triazine core enables π-π stacking interactions critical for protein binding, while the lactam oxygen at position 4 enhances solubility—a dual advantage exemplified in derivatives like CP-6 (3-(2-chlorophenyl)-5,6,7,8-tetrahydro-3H-benzothieno[2,3-d]triazin-4-one). Piperidine substitutions, particularly at the N1 position, introduce conformational rigidity that optimizes pharmacophore orientation, as observed in compounds bearing pyridin-4-ylmethyl groups. Furan-acryloyl side chains further modulate electron distribution, potentially influencing redox-dependent mechanisms.
Positioning Within Contemporary Medicinal Chemistry
Modern drug discovery prioritizes molecules with polypharmacological potential, a criterion met by thieno-triazine derivatives. The anthracenyl-substituted analog 10e from recent studies exhibited broad-spectrum cytotoxicity against MCF-7, HCT-116, and PC-3 cell lines through dual EGFR/PI3K inhibition. Such findings align with the structural features of (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d]triazin-4(3H)-one, where the acryloyl group may enable Michael addition-mediated covalent binding to cysteine residues in target proteins.
Research Objectives and Scope
This analysis aims to:
- Decipher the synthetic pathways enabling access to (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno-triazin-4-ones
- Characterize structural determinants of bioactivity through comparative molecular modeling
- Evaluate potential therapeutic applications grounded in mechanistic studies of analogous compounds
Table 1: Structural Comparison of Representative Thieno-Triazine Derivatives
Properties
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15(4-3-13-2-1-10-24-13)20-8-5-12(6-9-20)21-17(23)16-14(18-19-21)7-11-25-16/h1-4,7,10-12H,5-6,8-9H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSLYJURMWOVGT-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanism of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.4 g/mol. The structure features multiple functional groups, including a furan moiety, a piperidine ring, and a thieno[3,2-d][1,2,3]triazin framework. These components are believed to contribute to its pharmacological properties.
While specific mechanisms for this compound are not fully elucidated, similar compounds in its class often exhibit biological activity through interactions with various enzymes and receptors. The thieno[3,2-d][1,2,3]triazin moiety is known for its potential in targeting kinases and receptors involved in cancer pathways , suggesting that this compound may have anticancer properties.
Biological Activity
Research into the biological activity of this compound indicates several promising areas:
Anticancer Activity
Preliminary studies have shown that derivatives of compounds containing the thieno-triazine structure exhibit significant antiproliferative effects against various cancer cell lines. For example:
- A549 Lung Cancer Cells : Compounds with similar structural features have demonstrated IC50 values as low as 14.03 µM against A549 cells .
Antimicrobial Properties
The presence of the furan ring suggests potential antimicrobial activity. Compounds incorporating furan derivatives have been reported to show effectiveness against a range of bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Compound | Activity | IC50 Value (µM) | Cell Line/Target |
|---|---|---|---|---|
| Study 1 | Similar Compound A | Antiproliferative | 14.03 | A549 |
| Study 2 | Similar Compound B | Antimicrobial | Not specified | Various Bacteria |
| Study 3 | Similar Compound C | Kinase Inhibition | Not specified | Various Kinases |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound’s structural uniqueness lies in its thienotriazinone core, distinguishing it from related heterocycles such as:
- Coumarin-chalcone hybrids (e.g., LM-022: (E)-3-(3-(furan-2-yl)acryloyl)-4-hydroxy-2H-chromen-2-one): These feature a coumarin backbone instead of thienotriazinone, with a hydroxy group at position 3.
- Quinazolinone derivatives (e.g., compound 6a: (E)-2-(3-(furan-2-yl)acryloyl)quinazolin-4(3H)-one): The quinazolinone core lacks the sulfur atom present in thienotriazinone, which may diminish interactions with cysteine-rich enzymes or metal ions .
Functional Group Variations
- Piperidine substituents : The piperidine moiety in the target compound is acylated with a furan acryloyl group, similar to GPR55 antagonists like ML191. However, ML191 incorporates a cyclopropane-carbonyl group, which enhances conformational restriction compared to the acryloyl chain .
- Furan vs.
Pharmacological Implications (Inferred from Analogues)
*Note: Specific activity data for the target compound are unavailable in the provided evidence; hypotheses are based on structural parallels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
